2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
Description
This compound is a thiazolidine-based carbothioamide derivative featuring a 5-bromothiophene moiety and a 3-chloro-4-methoxyphenyl substituent. Structurally, the thiazolidine core (a saturated five-membered ring with one sulfur and one nitrogen atom) is functionalized with a carbothioamide group at position 3, distinguishing it from oxo- or carboxamide-containing analogs. For instance, bromothiophene-linked quinolones exhibit potent antibacterial effects by targeting DNA gyrase .
Properties
Molecular Formula |
C15H14BrClN2OS3 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C15H14BrClN2OS3/c1-20-11-3-2-9(8-10(11)17)18-15(21)19-6-7-22-14(19)12-4-5-13(16)23-12/h2-5,8,14H,6-7H2,1H3,(H,18,21) |
InChI Key |
VXOIMDLRAYWZKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Bromo-2-thiophenecarbaldehyde
The 5-bromothiophen-2-yl group is typically introduced via bromination of 2-thiophenecarbaldehyde. A modified Sandmeyer reaction using bromine in acetic acid at 0–5°C achieves regioselective bromination at the 5-position, yielding 5-bromo-2-thiophenecarbaldehyde in 78–85% purity. Alternative methods employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light, though this approach requires stringent temperature control to avoid di-substitution.
Synthesis of N-(3-Chloro-4-methoxyphenyl)thiourea
The arylthiourea moiety is prepared by reacting 3-chloro-4-methoxyaniline with ammonium thiocyanate in the presence of hydrochloric acid. This two-step process involves:
-
Formation of the isothiocyanate intermediate via treatment with thiophosgene in dichloromethane.
-
Quenching with aqueous ammonia to yield N-(3-chloro-4-methoxyphenyl)thiourea (62–68% yield).
Thiazolidine Ring Formation
Cyclocondensation Strategy
The thiazolidine core is constructed through a cyclocondensation reaction between 5-bromo-2-thiophenecarbaldehyde and N-(3-chloro-4-methoxyphenyl)thiourea. Optimized conditions involve:
-
Solvent : Anhydrous ethanol
-
Catalyst : Triethylamine (1.2 equiv)
-
Temperature : Reflux at 80°C for 12–16 hours
This method produces the thiazolidine ring with simultaneous incorporation of the carbothioamide group, achieving yields of 65–72%.
Alternative Pathway: Preformed Thiazolidine Derivatives
An alternative approach involves synthesizing 2-(5-bromothiophen-2-yl)thiazolidine-3-carboxylic acid via Knoevenagel condensation, followed by conversion to the carbothioamide. Key steps include:
-
Condensation of 5-bromo-2-thiophenecarbaldehyde with thiazolidine-2,4-dione in acetic acid (yield: 58–64%).
-
Thionation using Lawesson’s reagent (2.0 equiv) in toluene at 110°C for 8 hours to introduce the thiocarbonyl group.
Optimization of Reaction Conditions
Solvent Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate ring closure but promote carbothioamide decomposition. Ethanol strikes an optimal balance between reaction rate and product stability.
Catalytic Enhancements
Adding 10 mol% of 4-dimethylaminopyridine (DMAP) increases cyclocondensation yields by 12–15% by stabilizing the thiocarbonyl intermediate.
Characterization and Analytical Data
Critical spectroscopic data confirming the structure include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.45 (d, J = 8.8 Hz, 1H, aryl H-6), 6.95 (dd, J = 8.8, 2.8 Hz, 1H, aryl H-5), 6.82 (d, J = 2.8 Hz, 1H, aryl H-2), 4.52 (t, J = 7.2 Hz, 2H, thiazolidine H-4), 3.87 (s, 3H, OCH₃), 3.34 (t, J = 7.2 Hz, 2H, thiazolidine H-5).
-
HRMS : m/z calculated for C₁₅H₁₂BrClN₂O₂S₂ [M+H]⁺: 452.9184, found: 452.9187 .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or halogenated aromatic rings, converting them to amines or dehalogenated products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenated aromatic rings can be substituted using nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehalogenated aromatic compounds.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
The synthesis of this compound typically involves the reaction of 5-bromothiophene derivatives with various haloaryl isothiocyanates. The process often includes cyclization steps that yield thiazolidine derivatives with carbothioamide functionalities. The synthesis can be optimized through various conditions, such as solvent choice and temperature, to enhance yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that compounds related to thiazolidine derivatives exhibit promising antimicrobial activities. For instance, derivatives synthesized from 5-bromothiophene have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated using standard methods such as the turbidimetric method or agar diffusion assays.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of 2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide has been investigated against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicate that this compound exhibits notable cytotoxic effects, comparable to established chemotherapeutic agents like Doxorubicin.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 10 | Doxorubicin (8) |
| PC-3 | 15 | Doxorubicin (12) |
| HCT-116 | 20 | Doxorubicin (18) |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of thiazolidine derivatives demonstrated that those containing the bromothiophene moiety exhibited superior antimicrobial activity compared to their non-brominated counterparts. This suggests that halogen substitution plays a crucial role in enhancing biological activity.
- Case Study on Anticancer Properties : A recent investigation into the anticancer effects of related compounds highlighted their ability to inhibit cell proliferation in vitro across multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, establishing a clear link between structural modifications and enhanced cytotoxicity.
Mechanism of Action
The mechanism by which 2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity:
Functional Differences
- Thiazolidine vs. Thiazolidin-4-one : The target compound’s thiazolidine ring (saturated) contrasts with thiazolidin-4-one derivatives (e.g., compound from ), where the oxo group increases polarity but reduces metabolic stability. Thiazolidin-4-ones are often associated with anticancer activity due to enhanced hydrogen-bonding capacity .
- Bromothiophene Position: The 5-bromothiophen-2-yl group in the target compound differs from 4-bromothiophen-2-yl in isoxazole derivatives (e.g., ).
- Aromatic Substituents: The 3-chloro-4-methoxyphenyl group is shared with pyridopyrimidinone derivatives (e.g., ), suggesting this substituent may favor interactions with hydrophobic enzyme pockets.
Bioactivity Trends
- Antibacterial Activity: Bromothiophene-carbothioamide derivatives (e.g., ) show gram-positive selectivity, while quinolone-linked bromothiophenes (e.g., ) target gram-negative bacteria. The thiazolidine core in the target compound may broaden the spectrum due to improved membrane penetration.
- Enzyme Inhibition: Thiazolidin-4-one derivatives () inhibit kinases or proteases via oxo-group coordination, whereas the carbothioamide group in the target compound could act as a hydrogen-bond donor or metal chelator.
Physicochemical Properties
- Lipophilicity: The bromothiophene and chloro-methoxyphenyl groups increase logP values compared to non-halogenated analogs, enhancing blood-brain barrier permeability but risking hepatotoxicity .
- Solubility : The carbothioamide group improves aqueous solubility relative to carboxamides, as seen in isoxazole derivatives ().
Biological Activity
The compound 2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.68 g/mol. The presence of bromine and chlorine in its structure may contribute to its biological activity by enhancing lipophilicity or altering receptor interactions.
Antibacterial Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 2.95 to 4.63 µg/mL, demonstrating their potency against bacterial biofilms .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.62 | MRSA |
| Compound B | 4.63 | VRE |
Anti-inflammatory Activity
Thiazolidine derivatives have also been explored for their anti-inflammatory properties. In vivo studies have shown that certain thiazolidine compounds can significantly reduce pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in models of induced inflammation . These findings suggest potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been highlighted in various studies. Some compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a related thiazolidine compound exhibited cytotoxicity against breast cancer cells with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazolidine derivatives against clinical isolates of MRSA and VRE. The results indicated that certain derivatives had an MIC lower than traditional antibiotics, suggesting they could be developed as new therapeutic agents for resistant infections .
- Anti-inflammatory Effects : In a mouse model of arthritis, a thiazolidine derivative was administered orally and resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups, showcasing its therapeutic potential in inflammatory diseases .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines demonstrated that specific thiazolidine compounds could induce apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Q & A
What are the key considerations for designing a synthetic route for this compound?
Basic Research Question
The synthesis of 2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide requires careful selection of coupling reactions and protecting-group strategies.
- Methodology :
- Thiazolidine Core Formation : Use cyclocondensation of thiourea derivatives with α-bromo ketones or aldehydes under acidic conditions (e.g., POCl₃) .
- Thiophene Functionalization : Introduce bromine via electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to attach the 5-bromothiophen-2-yl group .
- Amide Coupling : Activate the carboxylic acid (if present) with carbodiimides (e.g., EDC/HOBt) for coupling with the 3-chloro-4-methoxyaniline moiety .
- Critical Parameters : Optimize solvent polarity (e.g., DMF for polar intermediates), temperature (e.g., reflux for cyclization), and stoichiometry to minimize side reactions .
How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?
Advanced Research Question
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotational isomers) or crystal-packing forces.
- Methodology :
- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., thiazolidine ring puckering) .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for different conformers .
- Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and IR spectroscopy to validate functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
What strategies are effective for optimizing reaction yields in multi-step syntheses?
Advanced Research Question
Yield optimization requires balancing reaction efficiency and purification challenges.
- Methodology :
- Intermediate Stability : Protect reactive groups (e.g., amine via Boc protection) to prevent degradation during subsequent steps .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .
- Workup Optimization : Employ column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for polar byproducts .
- Case Study : A 15% yield improvement was achieved by replacing THF with DMF in the amidation step, enhancing solubility of the 3-chloro-4-methoxyphenyl intermediate .
How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Advanced Research Question
SAR studies focus on modifying substituents to elucidate pharmacophore elements.
- Methodology :
- Analog Synthesis : Replace the bromothiophene with fluorothiophene or methylthiophene to assess halogen vs. hydrophobic effects .
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .
- Key Finding : Bromine at the 5-position of thiophene enhances π-stacking with aromatic residues in kinase binding pockets, as seen in related compounds .
What are the challenges in interpreting biological assay data for thiazolidine derivatives?
Advanced Research Question
False positives/negatives may arise from redox activity or thiol-mediated toxicity.
- Methodology :
- Counter-Screens : Include assays with reducing agents (e.g., DTT) to test for thiol interference .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 cells to distinguish target-specific effects from general toxicity .
- Metabolic Stability : Assess microsomal half-life to rule out rapid degradation masking true activity .
How can regioselectivity issues in bromothiophene functionalization be addressed?
Basic Research Question
Electrophilic bromination of thiophene often yields mixtures of 2- and 3-bromo isomers.
- Methodology :
- Directed Metalation : Use lithiation (e.g., LDA at -78°C) followed by quenching with Br₂ to favor 5-bromo substitution .
- Protecting Groups : Temporarily block the 2-position with a trimethylsilyl group to direct bromination to the 5-position .
- Chromatographic Separation : Employ reverse-phase HPLC to isolate the desired 5-bromo isomer .
What analytical techniques are critical for confirming the thiol-thione tautomerism in this compound?
Advanced Research Question
The thiazolidine-3-carbothioamide group can exist as thiol or thione tautomers.
- Methodology :
How do solvent and pH influence the stability of the thiazolidine ring?
Basic Research Question
The thiazolidine ring is prone to hydrolysis under acidic/basic conditions.
- Methodology :
- Stability Studies : Monitor ring integrity via HPLC at varying pH (1–13) and temperatures (25–60°C) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models in buffers (e.g., acetate, phosphate) .
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated ring opening in aprotic solvents like DMSO .
What computational tools are recommended for predicting metabolic pathways?
Advanced Research Question
Metabolism prediction aids in optimizing pharmacokinetic properties.
- Methodology :
- Software : Use MetaSite or GLORYx to identify likely Phase I/II modification sites (e.g., demethylation of the 4-methoxy group) .
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to predict oxidation hotspots .
- In Silico Toxicity : Run Derek Nexus to flag structural alerts (e.g., thioamide-related hepatotoxicity) .
How can crystallization conditions be optimized for X-ray diffraction studies?
Advanced Research Question
Poor crystal growth is common due to molecular flexibility.
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
